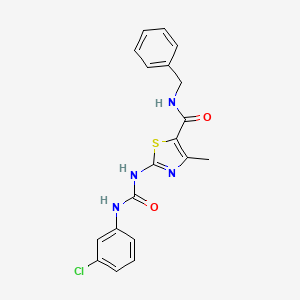
N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, a chlorophenyl group, a ureido group, and a thiazole ring. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Introduction of the Ureido Group: The ureido group can be introduced by reacting an isocyanate with an amine. In this case, 3-chlorophenyl isocyanate can be reacted with an appropriate amine to form the ureido intermediate.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the intermediate compound.
Final Coupling: The final step involves coupling the intermediate compounds to form the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Benzyl halides, isocyanates, amines, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while reduction may produce reduced ureido compounds.
Scientific Research Applications
N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3-(4-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide: Similar structure with a different position of the chlorine atom.
N-benzyl-2-(3-(3-fluorophenyl)ureido)-4-methylthiazole-5-carboxamide: Similar structure with a fluorine atom instead of chlorine.
N-benzyl-2-(3-(3-bromophenyl)ureido)-4-methylthiazole-5-carboxamide: Similar structure with a bromine atom instead of chlorine.
Uniqueness
N-benzyl-2-(3-(3-chlorophenyl)ureido)-4-methylthiazole-5-carboxamide is unique due to its specific combination of functional groups and the position of the chlorine atom, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-2-[(3-chlorophenyl)carbamoylamino]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-16(17(25)21-11-13-6-3-2-4-7-13)27-19(22-12)24-18(26)23-15-9-5-8-14(20)10-15/h2-10H,11H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQUCWGVQXLWTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
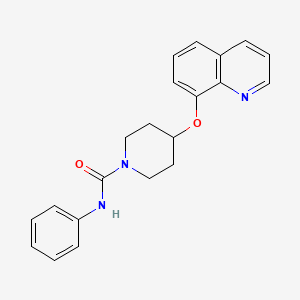

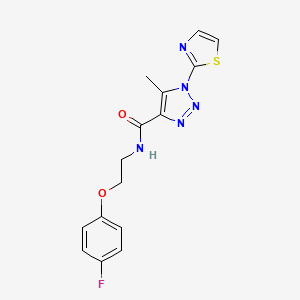
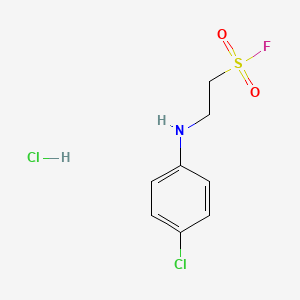

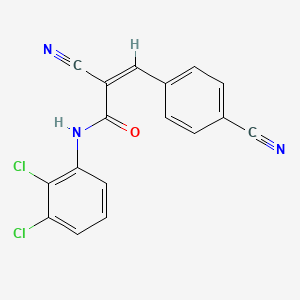
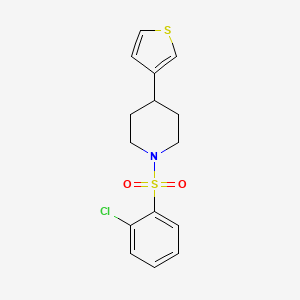
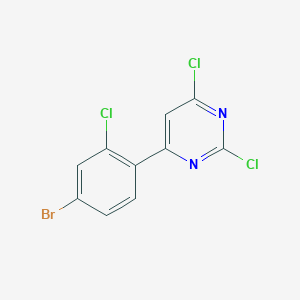
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)furan-2-carboxamide](/img/structure/B2354261.png)
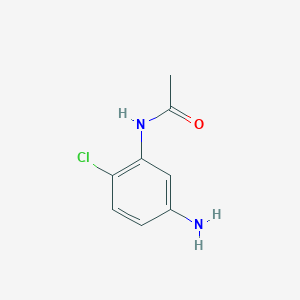
![6-(4-Fluorophenyl)-2-[2-[(5-methylpyrimidin-2-yl)amino]ethyl]pyridazin-3-one](/img/structure/B2354266.png)
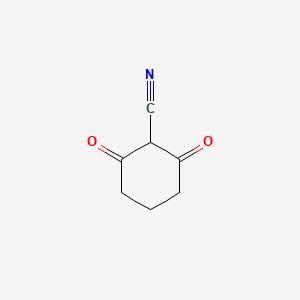
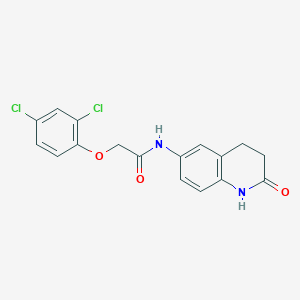
![2-(6-Chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetic acid](/img/structure/B2354270.png)
